2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of triazole, thiazole, and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The triazole intermediate can be synthesized by reacting 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole with appropriate reagents under controlled conditions . The thiazole intermediate is prepared by reacting 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and phenoxy groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole and thiazole rings contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Shares the triazole and trifluoromethyl groups but lacks the thiazole moiety.
2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: Contains the thiazole and trifluoromethyl groups but lacks the triazole moiety.
Uniqueness
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of triazole, thiazole, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H16F3N5O2S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16F3N5O2S2/c1-2-25-13(9-27-12-5-3-4-11(8-12)17(18,19)20)23-24-16(25)29-10-14(26)22-15-21-6-7-28-15/h3-8H,2,9-10H2,1H3,(H,21,22,26) |
InChI Key |
ZOMOYXAMEWZQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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